molecular formula C10H16O3 B3053158 2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51442-80-9

2-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B3053158
Key on ui cas rn: 51442-80-9
M. Wt: 184.23 g/mol
InChI Key: KFJFUCUVVHTXHH-UHFFFAOYSA-N
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Patent
US08222257B2

Procedure details

A solution of compound 2 (11.0 g, 71.3 mmol) in THF (80 mL) was treated with a 1.6 M solution of n-BuLi in hexane (58 mL, 92.8 mmol) dropwise at 0° C. for 20 min. After 30 min, paraformaldehyde (6.4 g) was added to the reaction mixture at 0° C. After 5 h, the reaction mixture was quenched with aq NH4Cl at 0° C. and diluted with EtOAc (200 mL) and washed with aq NH4Cl and brine. The organic layer was dried over MgSO4 and concentrated. The residue was purified with 20% EtOAc in hexanes by silica get column chromatography to give 8.15 g of compound 3 (44.2 mmol, 62% yield): 1H NMR (CDCl3) δ 4.63 (t, J=3.4 Hz, 1H), 4.22 (t, J=2.1 Hz, 2H), 3.91˜3.76 (m, 2H), 3.59˜3.46 (m, 2H), 2.51 (tt, J=7.1, 2.2 Hz, 2H), 1.86˜1.46 (m, 6H).
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][O:7]1)[CH2:2][C:3]#[CH:4].[Li]CCCC.CCCCCC.[CH2:23]=[O:24]>C1COCC1>[O:7]1[CH2:8][CH2:9][CH2:10][CH2:11][CH:6]1[O:5][CH2:1][CH2:2][C:3]#[C:4][CH2:23][OH:24]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(CC#C)OC1OCCCC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
58 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with aq NH4Cl at 0° C.
ADDITION
Type
ADDITION
Details
diluted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with aq NH4Cl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with 20% EtOAc in hexanes by silica
CUSTOM
Type
CUSTOM
Details
get column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(CCCC1)OCCC#CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44.2 mmol
AMOUNT: MASS 8.15 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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